3-Des(1-ethylpropoxy)-3-(1-methylpropoxy) Oseltamivir

Molecular weight differentiation Structural confirmation Mass spectrometry identification

3-Des(1-ethylpropoxy)-3-(1-methylpropoxy) Oseltamivir (CAS 1052063-37-2), systematically named Ethyl (3R,4R,5S)-4-acetamido-5-amino-3-(1-methylpropoxy)cyclohex-1-ene-1-carboxylate, is a pharmacopoeial impurity of the antiviral drug Oseltamivir, officially designated as Oseltamivir EP Impurity F. It differs structurally from the parent drug Oseltamivir (CAS 204255-11-8) by replacement of the 3-(1-ethylpropoxy) [3-pentyloxy] side chain with a 3-(1-methylpropoxy) [sec-butoxy] group, resulting in a molecular formula of C15H26N2O4 and a molecular weight of 298.38 g/mol—one methylene (–CH2–) unit lighter than Oseltamivir (C16H28N2O4, MW 312.40).

Molecular Formula C₁₅H₂₆N₂O₄
Molecular Weight 298.38
CAS No. 1052063-37-2
Cat. No. B1146469
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Des(1-ethylpropoxy)-3-(1-methylpropoxy) Oseltamivir
CAS1052063-37-2
Synonyms(3R,4R,5S)-4-(Acetylamino)-5-amino-3-(1-methylpropoxy)-1-cyclohexene-1-carboxylic Acid Ethyl Ester; 
Molecular FormulaC₁₅H₂₆N₂O₄
Molecular Weight298.38
Structural Identifiers
SMILESCCC(C)OC1C=C(CC(C1NC(=O)C)N)C(=O)OCC
InChIInChI=1S/C15H26N2O4/c1-5-9(3)21-13-8-11(15(19)20-6-2)7-12(16)14(13)17-10(4)18/h8-9,12-14H,5-7,16H2,1-4H3,(H,17,18)/t9?,12-,13+,14+/m0/s1
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Des(1-ethylpropoxy)-3-(1-methylpropoxy) Oseltamivir (CAS 1052063-37-2): EP Impurity F Reference Standard for Oseltamivir Phosphate Quality Control


3-Des(1-ethylpropoxy)-3-(1-methylpropoxy) Oseltamivir (CAS 1052063-37-2), systematically named Ethyl (3R,4R,5S)-4-acetamido-5-amino-3-(1-methylpropoxy)cyclohex-1-ene-1-carboxylate, is a pharmacopoeial impurity of the antiviral drug Oseltamivir, officially designated as Oseltamivir EP Impurity F . It differs structurally from the parent drug Oseltamivir (CAS 204255-11-8) by replacement of the 3-(1-ethylpropoxy) [3-pentyloxy] side chain with a 3-(1-methylpropoxy) [sec-butoxy] group, resulting in a molecular formula of C15H26N2O4 and a molecular weight of 298.38 g/mol—one methylene (–CH2–) unit lighter than Oseltamivir (C16H28N2O4, MW 312.40) . The compound is supplied as a mixture of diastereomers and is utilized exclusively as an analytical reference standard for method development, method validation (AMV), and quality control (QC) applications in support of Abbreviated New Drug Applications (ANDA) and commercial Oseltamivir production [1].

Why Oseltamivir EP Impurity F Cannot Be Substituted by Other Oseltamivir-Class Impurities in Regulated Analytical Workflows


In the context of pharmaceutical quality control, impurity reference standards are not interchangeable. Oseltamivir EP Impurity F (CAS 1052063-37-2) is specified by name and chemical identity in the European Pharmacopoeia (EP) monograph for Oseltamivir Phosphate, where it serves as a system suitability marker and a quantitative reference for the specific process-related or degradant impurity bearing the 3-(1-methylpropoxy) substitution [1]. Other EP-designated impurities—such as Impurity A (desethyl oseltamivir), Impurity C (oseltamivir acid), Impurity E (oseltamivir acid methyl ester), or Impurity G (5-acetyl ester)—possess distinct chemical structures, chromatographic retention behaviors, and regulatory acceptance criteria . Substituting one EP impurity reference standard for another, or using an in-house non-pharmacopoeial material without demonstrated traceability, risks inaccurate peak identification, failed system suitability, and regulatory rejection during ANDA or NDA review. The unique CAS registry number (1052063-37-2) and EP designation serve as the immutable identifiers linking this specific chemical entity to its prescribed role in the validated analytical method [2].

Quantitative Differentiation Evidence: 3-Des(1-ethylpropoxy)-3-(1-methylpropoxy) Oseltamivir vs. Parent Oseltamivir and EP Impurity E


Molecular Weight Reduction of 14.02 Da (One Methylene Unit) Relative to Parent Oseltamivir

Oseltamivir EP Impurity F (CAS 1052063-37-2) has a molecular weight of 298.38 g/mol (molecular formula C15H26N2O4), which is exactly 14.02 Da lighter than the parent drug Oseltamivir (C16H28N2O4, MW 312.40 g/mol) . This difference corresponds to the absence of one methylene (–CH2–) group in the 3-alkoxy side chain: the parent drug bears a 3-(1-ethylpropoxy) [3-pentyloxy] group, whereas Impurity F bears a 3-(1-methylpropoxy) [sec-butoxy] group [1]. This mass difference is directly detectable by LC-MS and serves as a primary identifier for this impurity in complex mixture analysis .

Molecular weight differentiation Structural confirmation Mass spectrometry identification

Isomeric Relationship with Oseltamivir EP Impurity E (Oseltamivir Acid Methyl Ester): Identical Formula, Distinct Structure and Pharmacopoeial Role

Oseltamivir EP Impurity F (CAS 1052063-37-2) and Oseltamivir EP Impurity E (Oseltamivir Acid Methyl Ester, CAS 208720-71-2) share the identical molecular formula C15H26N2O4 and the identical molecular weight of 298.38 g/mol, yet they are constitutionally distinct regioisomers with separate EP monograph entries . Impurity F retains the ethyl ester at the 1-position and varies the 3-alkoxy group (sec-butoxy instead of 3-pentyloxy), whereas Impurity E retains the 3-(1-ethylpropoxy) group and replaces the ethyl ester with a methyl ester . This constitutional isomerism means the two impurities exhibit different chromatographic retention times under validated EP methods and require independent reference standards for accurate peak identification .

Regioisomer differentiation EP impurity classification Chromatographic resolution

Commercial Purity Specification: ≥98% (HPLC) with Full Characterization Data Package Supporting Regulatory Submission

Commercially available Oseltamivir EP Impurity F is supplied with a purity specification of >98% as determined by HPLC, accompanied by a comprehensive characterization data package that may include HPLC chromatogram, MS, 1H-NMR, 13C-NMR, IR, TGA, and a Structure Elucidation Report (SER) . In comparison, some suppliers offer the compound at a minimum purity specification of NLT 95% (analytical grade) [1]. For context, the EP monograph for Oseltamivir Phosphate specifies that individual unspecified impurities are typically controlled at ≤0.10%, and the enantiomeric impurity (3S,4S,5R) at ≤0.3%, meaning that the reference standard itself must be of substantially higher purity than the specification limits it is used to enforce . The availability of ISO 17034-certified reference material further distinguishes this product for ANDA/NDA submission contexts [2].

Reference standard purity Certificate of Analysis Regulatory compliance

Diastereomeric Mixture Identity: Distinct from Single-Isomer Chiral Impurity Reference Standards Required for EP Enantiomeric Purity Testing

Oseltamivir EP Impurity F is supplied as a mixture of diastereomers, which distinguishes it from the single-enantiomer reference standards (e.g., (3S,4S,5R)-oseltamivir, the enantiomeric impurity) that are separately specified in the EP monograph for chiral purity determination . Oseltamivir possesses three chiral centers (C-3, C-4, C-5), giving rise to eight theoretical stereoisomers; the active pharmaceutical configuration is (3R,4R,5S). The EP monograph explicitly requires a dedicated chiral HPLC method for the enantiomeric impurity (3S,4S,5R) with a limit of ≤0.3%, and separate related substances methods for diastereomeric impurities including Impurity F . The diastereomeric nature of Impurity F means it may appear as multiple resolved or partially resolved peaks in achiral reversed-phase HPLC methods, requiring the reference standard to be a characterized mixture rather than a single stereoisomer for accurate peak assignment .

Diastereomer mixture Chiral impurity control EP method specificity

Solubility Profile in DMSO: Differentiating Handling Characteristics from the Highly Water-Soluble Parent API Salt Form

Oseltamivir EP Impurity F (free base) is soluble in DMSO, whereas the parent drug Oseltamivir Phosphate (CAS 204255-11-8) is freely soluble in water and aqueous buffers (>100 mg/mL) [1]. Oseltamivir Acid Methyl Ester (EP Impurity E), which shares the same molecular formula C15H26N2O4 as Impurity F, exhibits an aqueous solubility of approximately 5052 mg/L (≈5 mg/mL) at 25°C, substantially higher than the typical aqueous solubility of the free base Impurity F . This solubility differential has practical implications for analytical standard preparation: Impurity F standard stock solutions are typically prepared in DMSO or organic/aqueous mixtures (e.g., 50% acetonitrile), distinct from the aqueous-based diluents used for the phosphate salt API .

Solubility Sample preparation Standard solution stability

Procurement-Critical Application Scenarios for 3-Des(1-ethylpropoxy)-3-(1-methylpropoxy) Oseltamivir (Oseltamivir EP Impurity F)


ANDA Submission: EP-Compliant Related Substances Method Validation for Oseltamivir Phosphate API

For generic pharmaceutical manufacturers filing an Abbreviated New Drug Application (ANDA) for Oseltamivir Phosphate capsules or oral suspension, the EP monograph requires identification and quantification of specified and unspecified impurities. Oseltamivir EP Impurity F (CAS 1052063-37-2) must be used as the certified reference standard for peak identification and system suitability testing in the related substances HPLC method [1]. The reference standard's documented purity (>95% or >98% HPLC), full characterization package (COA, HPLC, MS, NMR, IR, TGA), and ISO 17034 certification provide the traceability required by regulatory authorities [2]. Its distinct molecular weight (298.38, Δ = 14.02 Da from parent API) and diastereomeric mixture nature enable unambiguous peak assignment in the chromatographic method [3].

Commercial Oseltamivir Phosphate Production: In-Process Control and Batch Release Testing

During commercial-scale synthesis of Oseltamivir Phosphate, the 3-(1-methylpropoxy) impurity may arise when sec-butanol or sec-butylating reagents are present as contaminants in the 3-pentanol used for the key etherification step. Oseltamivir EP Impurity F serves as the quantitative reference standard for monitoring this specific process-related impurity at levels typically controlled below 0.10% in the final API [1]. Its solubility in DMSO (rather than water) necessitates distinct standard preparation protocols compared to the aqueous-based API standards, a practical consideration for QC laboratory workflow design [2]. Vendors supplying ISO 17034-certified material with documented stability under recommended storage conditions (2–8°C) ensure batch-to-batch consistency for long-term QC programs [3].

Forced Degradation Studies and Stability-Indicating Method Development

In forced degradation studies conducted per ICH Q1A(R2) guidelines, Oseltamivir EP Impurity F is used as a reference marker to confirm that the analytical method can resolve potential degradation products from the parent API peak. Because Impurity F is a constitutional isomer of Oseltamivir EP Impurity E (same C15H26N2O4 formula, same MW 298.38), their chromatographic resolution from each other and from the parent Oseltamivir peak is a critical validation parameter demonstrating method specificity [1]. The availability of comprehensive characterization data (NMR, HRMS, IR) from suppliers enables unambiguous confirmation of the impurity's identity if it appears as a degradation product under stress conditions [2].

COVID-19 and Pandemic Preparedness Antiviral Research

Oseltamivir EP Impurity F has been listed by multiple suppliers as a COVID-19-related research product, reflecting the renewed interest in neuraminidase inhibitor impurity profiling during pandemic preparedness initiatives [1]. Researchers investigating the impurity profile of repurposed or newly manufactured Oseltamivir Phosphate batches for influenza pandemic stockpiling can use this reference standard to ensure that the 3-des(1-ethylpropoxy)-3-(1-methylpropoxy) impurity is controlled within pharmacopoeial limits. The compound's established CAS registry number and EP designation facilitate rapid sourcing and unambiguous reporting in research publications [2].

Quote Request

Request a Quote for 3-Des(1-ethylpropoxy)-3-(1-methylpropoxy) Oseltamivir

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.